molecular formula C20H20N2O3S B2451345 (E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1448140-42-8

(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2451345
CAS RN: 1448140-42-8
M. Wt: 368.45
InChI Key: WDYJZVWCEQBKOC-BJMVGYQFSA-N
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Description

(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Structure Analysis The compound, (E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide, has been part of various studies focusing on its synthesis and structural analysis. For instance, Yavari et al. (2017) explored the synthesis of related compounds, emphasizing the formation of functionalized arylthio-acrylates, benzo[b][1,4]thiazines, and benzo[4,5]thiazolo[3,2-a]azepines under specific conditions. The products obtained were characterized and confirmed through techniques like X-ray diffraction, showcasing the intricate molecular interactions and structural confirmations of these compounds (Yavari et al., 2017).

Similarly, Lee et al. (2009) described the synthesis and crystal structure determination of a closely related compound, highlighting the molecular arrangement, hydrogen bonding, and the boat conformation of the dihydrooxazepinone ring, which are critical for understanding the compound's chemical behavior and potential applications (Lee et al., 2009).

Chemical Reactions and Derivatives Research into the reactions and derivatives of similar compounds has been extensive. Ağirbaş et al. (2008) investigated the synthesis, infrared spectral studies, and theoretical calculations of related structures, providing insights into the chemical behavior and potential reactions of these molecules. The studies included theoretical DFT calculations to understand the molecular interactions and reaction mechanisms (Ağirbaş et al., 2008).

Furthermore, Bondock et al. (2011) explored the behavior of a similar compound towards various nitrogen nucleophiles, showcasing the compound's versatility in forming different heterocyclic structures. This reactivity is pivotal in harnessing the compound for specific applications, ranging from materials science to pharmaceuticals (Bondock et al., 2011).

Potential Applications

Biomedical Applications Several studies have focused on the biomedical applications of compounds structurally related to (E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide. Patel et al. (2010) synthesized compounds with potential antimicrobial properties, indicating the possible use of this compound in developing new antimicrobial agents (Patel et al., 2010).

Chemical and Material Science In the realm of chemical and material sciences, the synthesis and study of this compound's derivatives have opened doors to novel materials and chemical agents. For example, Zhang et al. (2015) established an efficient method for assembling novel and diversified benzo-fused N-heterocycles, indicating the compound's utility in synthesizing complex molecular structures for various applications (Zhang et al., 2015).

properties

IUPAC Name

(E)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-22-11-12-25-18-9-6-15(13-17(18)20(22)24)21-19(23)10-5-14-3-7-16(26-2)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYJZVWCEQBKOC-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

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